

Application of Elf18 in Screening for Immune-Related Mutants

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Compound of Interest

Compound Name: *Elf18*

Cat. No.: *B12370527*

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Keywords: **Elf18**, PAMP-triggered immunity (PTI), forward genetics, mutant screening, EFR, *Arabidopsis thaliana*, immune signaling.

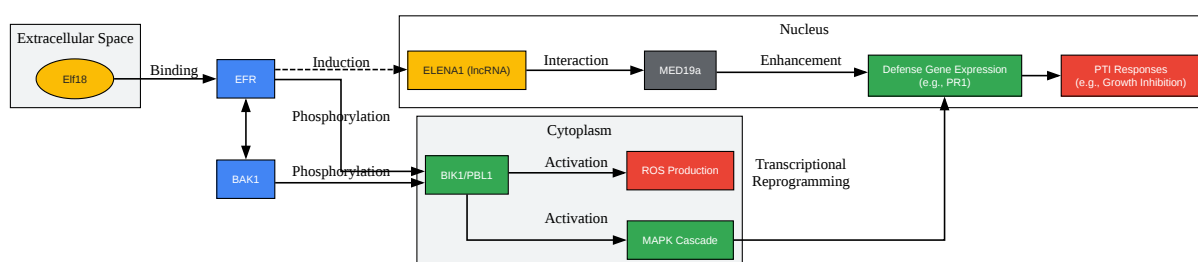
Introduction

Elf18, a conserved 18-amino acid peptide from the N-terminus of bacterial elongation factor Tu (EF-Tu), is a potent Pathogen-Associated Molecular Pattern (PAMP) that elicits a strong immune response in many plant species, including the model organism *Arabidopsis thaliana*. This response, known as PAMP-triggered immunity (PTI), is initiated by the perception of **Elf18** by the cell surface receptor kinase EF-TU RECEPTOR (EFR). The activation of EFR triggers a signaling cascade leading to various defense outputs, such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), callose deposition, and ultimately, inhibition of seedling growth and enhanced resistance to pathogens. [\[1\]](#)[\[2\]](#)[\[3\]](#)

The pronounced and quantifiable phenotype of seedling growth inhibition induced by **Elf18** provides a powerful tool for forward genetic screens aimed at identifying mutants with defects in immune signaling. By screening for individuals that are insensitive to **Elf18**-induced growth inhibition, researchers can uncover novel components of the plant immune system, from receptors and co-receptors to downstream signaling molecules and regulatory elements. This application note provides detailed protocols for conducting such screens, along with an overview of the underlying signaling pathways and examples of quantitative data from published studies.

Elf18 Signaling Pathway

The perception of **Elf18** by EFR is the first step in a complex signaling network. Upon binding **Elf18**, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[3][4] This association leads to the trans-phosphorylation of their kinase domains, initiating a phosphorylation cascade that activates downstream components. Key signaling events include the activation of MAPKs and the production of ROS. [4][5] These early events culminate in broad transcriptional reprogramming, leading to the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), and the execution of physical defenses like callose deposition at the cell wall.[1][2][6] The long non-coding RNA ELENA1 has been identified as a positive regulator in this pathway, enhancing the expression of defense genes downstream of **Elf18** perception.[1][7]



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Caption: **Elf18** Signaling Pathway. A simplified diagram illustrating the key components and events in the **Elf18**-induced immune signaling cascade in *Arabidopsis thaliana*.

Experimental Protocols

Protocol 1: Forward Genetic Screen for Elf18-Insensitive Mutants using Seedling Growth Inhibition Assay

This protocol describes a forward genetic screen to identify mutants that are insensitive to **Elf18**-induced seedling growth inhibition. The screen is based on the visual identification of seedlings that continue to grow in the presence of a concentration of **Elf18** that is inhibitory to wild-type seedlings.

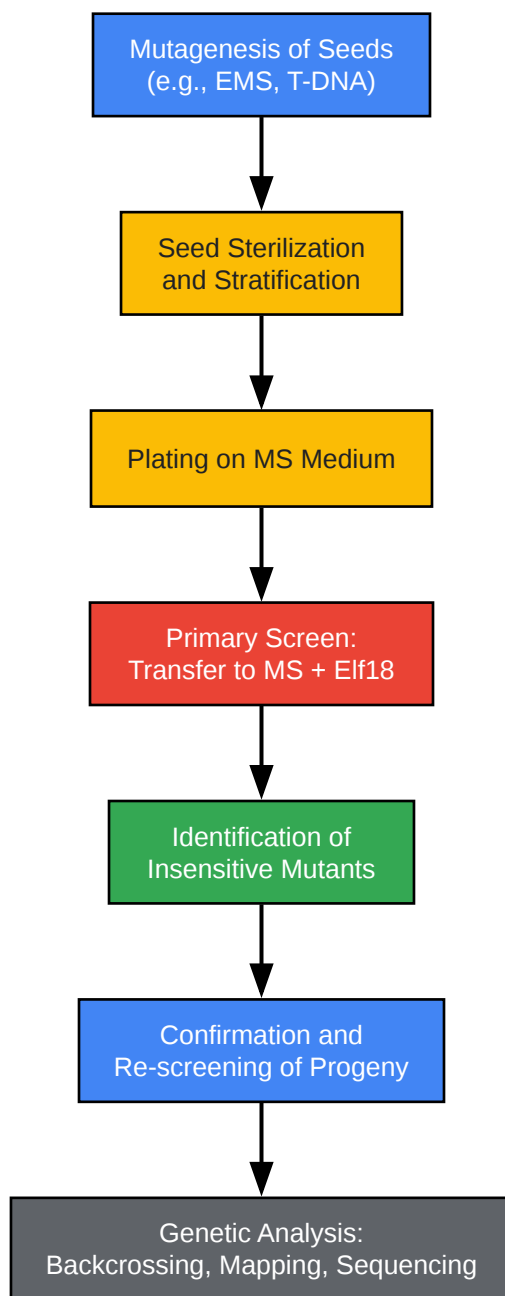
Materials:

- Arabidopsis thaliana seeds (e.g., Col-0) mutagenized with ethyl methanesulfonate (EMS) or containing T-DNA insertions.
- **Elf18** peptide (synthesized, high purity).
- Murashige and Skoog (MS) medium, including vitamins and sucrose.
- Agar.
- Petri dishes (square or round) or multi-well plates (e.g., 48-well).
- Sterile water.
- Growth chambers with controlled light and temperature conditions.

Methodology:

- Seed Sterilization and Plating:
 - Surface sterilize mutagenized Arabidopsis seeds.
 - Sow seeds on solid MS medium.
 - Stratify the seeds by incubating at 4°C in the dark for 2-4 days to ensure uniform germination.
 - Transfer the plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.
- Primary Screen:

- After 4-5 days of growth, transfer individual seedlings to 48-well plates containing liquid MS medium supplemented with a concentration of **Elf18** that causes significant growth inhibition in wild-type seedlings (e.g., 50-100 nM).^{[6][8]} Include a no-**Elf18** control.
- Alternatively, for large-scale screening, sow seeds directly on solid MS medium containing the inhibitory concentration of **Elf18**.
- Grow the seedlings for an additional 7-12 days under the same conditions.^[9]
- Visually inspect the plates and identify putative mutants that exhibit robust growth in the presence of **Elf18**, similar to seedlings grown without the elicitor.
- Confirmation and Re-screening:
 - Transfer the putative mutant seedlings to soil and grow them to maturity to collect seeds.
 - In the next generation, re-screen the progeny of the putative mutants using the same **Elf18**-induced seedling growth inhibition assay to confirm the heritability of the insensitive phenotype.
- Genetic Analysis:
 - Backcross the confirmed mutants to the wild-type parental line to determine if the mutation is dominant or recessive and to clean up the genetic background.
 - Perform genetic mapping and sequencing to identify the causative mutation.



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